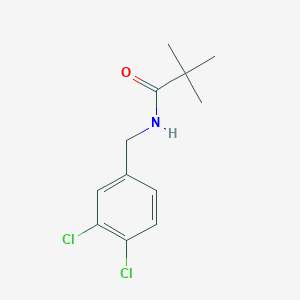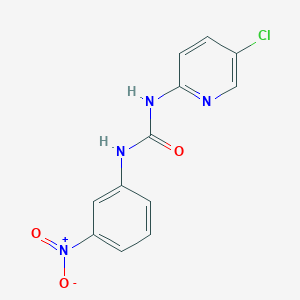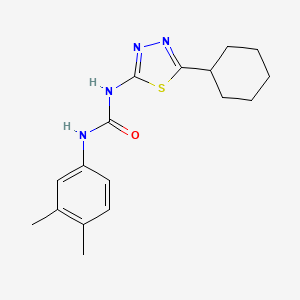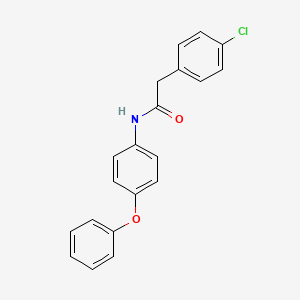
N-(3,4-dichlorobenzyl)-2,2-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dichlorobenzyl)-2,2-dimethylpropanamide, commonly known as dichlorvos, is a chemical compound that belongs to the class of organophosphates. The compound is widely used as an insecticide to control pests in agriculture and public health. Dichlorvos has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in scientific research.
Mecanismo De Acción
Dichlorvos acts as an acetylcholinesterase inhibitor by binding to the active site of the enzyme and preventing the hydrolysis of acetylcholine. This results in the accumulation of acetylcholine in the synapse, leading to overstimulation of the nervous system. The overstimulation of the nervous system can lead to a range of symptoms, including convulsions, respiratory failure, and death.
Biochemical and Physiological Effects:
Dichlorvos has been shown to have a range of biochemical and physiological effects on the body. The compound has been shown to cause oxidative stress, DNA damage, and changes in gene expression. Dichlorvos exposure has also been linked to the development of neurological disorders, including Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dichlorvos has several advantages for use in lab experiments. The compound is readily available and relatively inexpensive, making it a cost-effective option for researchers. Dichlorvos is also highly potent, allowing for the study of enzyme kinetics at low concentrations. However, dichlorvos has several limitations, including its toxicity and potential for non-specific binding to other proteins.
Direcciones Futuras
There are several future directions for the study of dichlorvos. One area of research is the development of new inhibitors of acetylcholinesterase that are less toxic than dichlorvos. Another area of research is the study of the long-term effects of dichlorvos exposure on human health. Additionally, the use of dichlorvos in combination with other compounds could lead to the development of new insecticides with increased potency and specificity.
In conclusion, dichlorvos is a widely used insecticide with potential applications in scientific research. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. Future research directions include the development of new inhibitors of acetylcholinesterase and the study of the long-term effects of dichlorvos exposure on human health.
Métodos De Síntesis
Dichlorvos is synthesized by the reaction of 3,4-dichlorobenzyl chloride with 2,2-dimethylpropanamine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to form dichlorvos.
Aplicaciones Científicas De Investigación
Dichlorvos has been used in various scientific research applications, including the study of the nervous system, enzyme kinetics, and protein structure. The compound has been used as a reversible inhibitor of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system. The inhibition of this enzyme by dichlorvos has been used to study the role of acetylcholinesterase in the nervous system.
Propiedades
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c1-12(2,3)11(16)15-7-8-4-5-9(13)10(14)6-8/h4-6H,7H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVLUDWDNDTYHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorobenzyl)-2,2-dimethylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-ethylphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5766112.png)
hydrazone](/img/structure/B5766115.png)

![N'-{[2-(phenylthio)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5766138.png)

![6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5766163.png)
![2-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5766170.png)


![2-methyl-4-[4-(1-piperidinylcarbonyl)phenyl]-1(2H)-phthalazinone](/img/structure/B5766191.png)
![3,4-dichloro-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5766201.png)